Mupirocin (calcium hydrate)

Description

Historical Context and Discovery of Pseudomonic Acid A

Mupirocin (B1676865) was first isolated from the bacterium Pseudomonas fluorescens and described in scientific literature in 1971. wikipedia.orgnih.gov Initially, the compound was named Pseudomonic Acid A. drugbank.comnih.gov Further research determined its chemical structure to be 9-{4[5S(2S,3S-epoxy-5S-hydroxy-4S-methylhexyl)-3R,4R-dihydroxy-tetrahydropyran-2S-yl]-3-methylbut-2(E)-enoyloxy}nonanoic acid. google.com It is chemically classified as a carboxylic acid and belongs to the monoxycarbolic acid class of antibiotics. droracle.aiwikipedia.org The U.S. Food and Drug Administration (FDA) first approved topical mupirocin in 1997. nih.gov

Bioproduction Origin: Pseudomonas fluorescens and Related Strains

Mupirocin is a natural metabolic product of the bacterium Pseudomonas fluorescens, with the strain NCIMB 10586 being a notable producer. researchgate.netportlandpress.comnih.gov The biosynthesis of mupirocin is a complex process involving a large, 74 kb gene cluster. nih.gov This cluster contains genes that code for a type I polyketide synthase (PKS) and fatty acid synthase (FAS) system. nih.gov

The molecule itself is an ester formed from two distinct polyketide chains: the 17-carbon monic acid and the 9-carbon 9-hydroxy-nonanoic acid. wikipedia.org The biosynthetic pathway is notable for its use of a trans-AT (acyltransferase) system, where the AT activity is provided by a separate protein (MmpC) rather than being integrated into the main PKS proteins. wikipedia.orgbham.ac.uk Detailed studies involving the systematic inactivation of genes within the biosynthetic cluster have revealed that the production of pseudomonic acids proceeds through both major and minor parallel pathways. nih.gov While P. fluorescens is the primary source, screening of a large collection of Pseudomonas strains has identified other mupirocin-producing strains from different geographical locations and biological origins. researchgate.net

General Antimicrobial Scope in Research Contexts Against Bacterial Pathogens

In academic research, mupirocin has demonstrated a broad-spectrum of activity, primarily against Gram-positive bacteria. researchgate.netportlandpress.comdntb.gov.ua Its primary mechanism of action is the reversible inhibition of bacterial isoleucyl-tRNA synthetase (IleRS), an enzyme essential for converting isoleucine and tRNA into isoleucyl-tRNA. drugbank.comwikipedia.org This specific inhibition leads to a halt in bacterial protein and RNA synthesis, resulting in a bacteriostatic effect at lower concentrations and a bactericidal effect with prolonged exposure. drugbank.comwikipedia.orgnih.gov This unique mechanism means there is generally no cross-resistance with other major classes of antibiotics. droracle.aiasm.org

Mupirocin shows excellent in vitro activity against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA), and most streptococci. nih.govdroracle.ai Its activity against Gram-negative bacteria is more limited, although it is effective against species such as Haemophilus influenzae and Neisseria gonorrhoeae. fda.govgoogle.comasm.org It is less active against most other Gram-negative bacilli, anaerobes, and fungi. fda.govasm.org However, some studies have shown it can have an effect on Candida albicans, though the action is slower compared to its effect on bacteria. nih.gov Most strains of Cutibacterium acnes and the producing organism, Pseudomonas fluorescens, are naturally resistant. wikipedia.org

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for mupirocin against various bacterial pathogens as reported in research literature.

| Bacterial Pathogen | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 0.06 - 0.25 | 0.12 | 0.25 |

| Staphylococcus epidermidis | ≤ 0.5 | ||

| Streptococcus pyogenes | |||

| Haemophilus influenzae | |||

| Neisseria gonorrhoeae |

Structure

2D Structure

Properties

Molecular Formula |

C52H90CaO20 |

|---|---|

Molecular Weight |

1075.3 g/mol |

IUPAC Name |

calcium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate;dihydrate |

InChI |

InChI=1S/2C26H44O9.Ca.2H2O/c2*1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;;;/h2*13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);;2*1H2/q;;+2;;/p-2 |

InChI Key |

DDHVILIIHBIMQU-UHFFFAOYSA-L |

Canonical SMILES |

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.O.O.[Ca+2] |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Regulation of Mupirocin Production

Elucidation of the Polyketide Synthase Pathway

The biosynthesis of mupirocin (B1676865) is a fascinating example of a mixed Type I and Type II PKS system. wikipedia.org The core of its structure, the 17-carbon monic acid, is synthesized by a Type I PKS, while the 9-carbon fatty acid side chain, 9-hydroxynonanoic acid, is produced via a separate fatty acid synthesis pathway. wikipedia.org The mupirocin PKS is classified as a trans-AT PKS, meaning the acyltransferase (AT) domains responsible for loading extender units are encoded by a separate gene, mmpC, rather than being integrated within the large PKS modules. bham.ac.uknih.gov This is an atypical arrangement compared to many other Type I PKS systems. wikipedia.org

The biosynthesis of the monic acid backbone begins on the MmpD protein, which contains multiple domains for the condensation and reduction of acetate-derived units. wikipedia.orgbham.ac.uk The process is initiated by the loading of an acetyl-CoA starter unit onto the first acyl carrier protein (ACP) domain. wikipedia.org The polyketide chain is then sequentially extended through the addition of malonyl-CoA extender units. wikipedia.org Key modifications during this elongation include a SAM-dependent methylation at the C12 position and the reduction of a β-keto group to an alcohol. wikipedia.org Interestingly, the dehydratase (DH) domain within the first module is predicted to be inactive due to mutations in its active site. wikipedia.orgbham.ac.uk

A notable feature of the mupirocin PKS is the presence of tandem ACP doublets or triplets, which may serve to enhance the efficiency of the biosynthetic process or to bind multiple substrates concurrently. wikipedia.org The pathway also involves parallel routes, leading to the production of different pseudomonic acids. Detailed metabolic profiling of mutant strains has revealed a major pathway involving a 10,11-epoxide intermediate and a minor pathway with a 10,11-alkene. nih.govacs.org

Genetic Organization of the Mupirocin Biosynthesis Gene Cluster

The genetic blueprint for mupirocin production is located on a large 74-75 kb chromosomal gene cluster. nih.govbham.ac.uknih.gov This cluster is a mosaic of genes, containing six large open reading frames (ORFs), designated mmpA-F, which encode the multifunctional Type I PKS proteins. nih.gov In addition to these large PKS genes, the cluster houses 29 individual genes (mupA-X and macpA-E) that encode a variety of single-function proteins, including those with similarities to Type II PKS systems (mupB, mupD, mupG, and mupS). nih.gov

The gene cluster is organized into at least two transcriptional units. birmingham.ac.uknih.gov A bidirectional promoter region has been identified between the mupF gene and its neighboring gene, macpC, with mupF being transcribed in the opposite direction to the other ORFs in its vicinity. birmingham.ac.uknih.gov Gene knockout experiments have been instrumental in demonstrating the essentiality of these various genes for mupirocin production. nih.gov For instance, some gene pairs, such as mupD/E and mupJ/K, appear to require co-transcription to function correctly, suggesting a coordinated expression and assembly of the corresponding protein products. birmingham.ac.uknih.gov

Table 1: Key Genes in the Mupirocin Biosynthesis Cluster and Their Putative Functions

| Gene(s) | Putative Function | Reference |

| mmpA-F | Type I multifunctional polyketide synthases | nih.gov |

| mmpC | trans-Acyltransferase (AT) | bham.ac.uk |

| mupA-X, macpA-E | Tailoring enzymes, Type II PKS-like proteins | nih.gov |

| mupF | Ketoreductase | birmingham.ac.uknih.gov |

| mupC | Dienoyl CoA reductase | birmingham.ac.uknih.gov |

| mupH, mupJ, mupK | Involved in methyl group addition | birmingham.ac.uknih.gov |

| mupW | Rieske non-haem oxygenase (tetrahydropyran ring formation) | bham.ac.uk |

| mupZ | Epoxide hydrolase (tetrahydropyran ring formation) | researchgate.net |

| mupR, mupI | Quorum-sensing regulation | psu.edumdpi.com |

| gacS, gacA | Global two-component regulatory system | nih.gov |

Enzymatic Tailoring and Post-Polyketide Modifications

Following the assembly of the polyketide backbone, a series of crucial enzymatic tailoring and post-PKS modifications are required to generate the final bioactive mupirocin molecule. These modifications are carried out by the products of the numerous individual genes within the biosynthesis cluster. bham.ac.uknih.gov Mutational analysis has revealed that all of these tailoring region genes are essential for the production of mupirocin. bham.ac.ukbirmingham.ac.uknih.gov

Key tailoring steps include:

Oxidation: The C-10,11 double bond is oxidized to form the C-10,11 epoxide group characteristic of pseudomonic acid A. bham.ac.uk

Reduction: The C-8,9 double bond is reduced. bham.ac.uk

Hydroxylation: A hydroxyl group is introduced at the C-6 position. bham.ac.uk

Tetrahydropyran (B127337) Ring Formation: The formation of the tetrahydropyran ring is a complex process involving the MupW protein, a putative dioxygenase, which is responsible for the oxidative activation of the C-16 methyl group. bham.ac.uk This is followed by the action of MupZ, an epoxide hydrolase, which catalyzes the regioselective ring formation. researchgate.net

Methylation: The C-15 methyl group is incorporated through the action of MupH, MupJ, and MupK. birmingham.ac.uknih.gov

Esterification: The final step involves the esterification of the monic acid precursor with 9-hydroxynonanoic acid. wikipedia.org

Interestingly, the biosynthesis of pseudomonic acid B precedes that of pseudomonic acid A. birmingham.ac.uknih.gov The conversion of PA-B to the more active PA-A involves the removal of a tertiary hydroxyl group, a complex process requiring the products of several mup genes, including mupM and mupN. researchgate.netcore.ac.uk

Transcriptional Regulation and Expression Dynamics of Biosynthesis Genes

The production of mupirocin is a tightly controlled process, regulated at the transcriptional level to ensure its synthesis occurs at the appropriate time, typically during the late exponential and stationary phases of bacterial growth. psu.eduplos.org This regulation is primarily governed by a quorum-sensing (QS) system. bham.ac.ukpsu.edu

The key players in this QS system are the proteins encoded by the mupR and mupI genes. psu.edumdpi.com MupI is a synthase responsible for producing N-acylhomoserine lactone (AHL) signaling molecules. psu.edu As the bacterial population density increases, the concentration of these AHLs also rises. bham.ac.uk Once a critical threshold is reached, the AHLs bind to the transcriptional activator protein, MupR. bham.ac.uk The MupR-AHL complex then binds to specific promoter regions, known as lux boxes, to activate the transcription of the mupirocin biosynthetic operons. bham.ac.uk

Further layers of regulation are imposed by global regulatory systems. The Gac/Rsm signal transduction system, a two-component system composed of GacS and GacA, acts as an indirect activator of mupirocin biosynthesis. nih.gov This system positively influences the expression of the mupR/I QS system, thereby controlling the production of mupirocin. nih.gov Overexpression of gacA has been shown to significantly increase mupirocin yields. nih.gov

RNA sequencing (RNAseq) studies have provided a dynamic view of the expression of the mupirocin gene cluster over time. These studies show that the expression of the entire cluster increases as a largely uniform block during the later stages of growth. plos.org However, the mupirocin resistance gene is expressed constitutively, highlighting a protective mechanism for the producing organism. plos.org The intricate regulatory network ensures that the significant metabolic investment required for mupirocin synthesis is only undertaken when the bacterial population is dense enough for the antibiotic to be effective.

Molecular Mechanism of Action: Isoleucyl Trna Synthetase Inhibition

Specificity and Reversibility of Isoleucyl-tRNA Synthetase (IleRS) Binding

Mupirocin (B1676865) exhibits a high degree of specificity for bacterial IleRS, binding to it reversibly. researchgate.netmedchemexpress.com This specificity is a key factor in its clinical utility, as it shows a significantly lower affinity for the mammalian counterpart of the enzyme. researchgate.netnih.gov Studies have shown that mupirocin inhibits the E. coli IleRS approximately 8,000-fold more strongly than the rat liver enzyme. nih.gov The binding is competitive with both isoleucine and ATP, two of the substrates for the aminoacylation reaction. portlandpress.com The interaction begins with the formation of an initial enzyme-inhibitor complex, which then transforms into a more stable, tightly bound complex. nih.gov

This reversible and specific binding to bacterial IleRS means that mupirocin can effectively shut down protein synthesis in susceptible bacteria while having a minimal effect on the host's cells. researchgate.netnih.gov

Structural Mimicry of Isoleucine by Mupirocin

The unique 9-hydroxynonanoic acid "tail" of the mupirocin molecule further stabilizes this interaction by wrapping around the enzyme, effectively locking the catalytic site in an inhibited state. wikipedia.org This mimicry is so effective that it competitively blocks the binding of the natural substrates, isoleucine and ATP, to the enzyme's active site. portlandpress.com

Disruption of Aminoacylation and Protein Synthesis

By binding to and blocking the active site of IleRS, mupirocin directly prevents the enzyme from carrying out its essential function: the "charging" of isoleucyl-tRNA (tRNA^Ile) with isoleucine. portlandpress.compatsnap.com This process, known as aminoacylation, is the first step in incorporating isoleucine into a growing polypeptide chain during protein synthesis. patsnap.comnih.gov

The inhibition of IleRS leads to a depletion of the pool of charged isoleucyl-tRNA within the bacterial cell. nih.gov Without a sufficient supply of charged tRNA^Ile, the ribosome cannot add isoleucine to the nascent protein, causing protein synthesis to grind to a halt. portlandpress.compatsnap.com This bacteriostatic effect, where bacterial growth and replication are stopped, is a direct consequence of the disruption of this critical cellular process. patsnap.com At higher concentrations, mupirocin can be bactericidal, meaning it actively kills the bacteria. researchgate.netmedex.com.bd

Impact on Bacterial Ribonucleic Acid (RNA) and Protein Synthesis

The inhibition of protein synthesis by mupirocin has a cascading effect on other cellular processes, including RNA synthesis. researchgate.netmedchemexpress.com The accumulation of uncharged tRNA^Ile within the bacterial cell acts as a starvation signal. nih.govwikipedia.org This triggers a global stress response known as the stringent response. nih.govresearchgate.net

During the stringent response, the uncharged tRNA binds to the ribosome, leading to the synthesis of "alarmone" molecules called guanosine (B1672433) tetraphosphate (B8577671) and pentaphosphate ((p)ppGpp). nih.govwikipedia.org These alarmones, in turn, inhibit the synthesis of ribosomal RNA (rRNA) and transfer RNA (tRNA), further compounding the disruption of the cell's protein-making machinery. nih.gov Therefore, mupirocin's action leads to a combined shutdown of both protein and RNA synthesis, ultimately leading to bacterial cell death. researchgate.netmedchemexpress.com

Absence of Cross-Resistance with Other Antimicrobial Agent Classes Due to Unique Mechanism

A significant advantage of mupirocin is its unique mechanism of action, which is distinct from all other major classes of antibiotics. nih.govnih.gov Most other antibiotics target processes like cell wall synthesis, DNA replication, or different aspects of protein synthesis. Because mupirocin's target, isoleucyl-tRNA synthetase, is not inhibited by other commercially available antibiotics, there is no cross-resistance between mupirocin and other antimicrobial agents. nih.govresearchgate.netnih.govmedex.com.bd

This lack of cross-resistance makes mupirocin a valuable tool in combating infections caused by bacteria that have developed resistance to multiple other drugs, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

Table of Research Findings on Mupirocin's Mechanism of Action

| Finding | Key Discovery | References |

|---|---|---|

| Target Enzyme | Mupirocin selectively inhibits bacterial isoleucyl-tRNA synthetase (IleRS). | portlandpress.compatsnap.comnih.gov |

| Binding Nature | The binding of mupirocin to bacterial IleRS is reversible and highly specific. | researchgate.netmedchemexpress.comnih.gov |

| Structural Mimicry | Mupirocin structurally mimics the isoleucyl-adenylate (Ile-AMP) intermediate. | portlandpress.comnih.govwikipedia.org |

| Inhibition of Aminoacylation | Mupirocin prevents the charging of tRNA with isoleucine. | portlandpress.compatsnap.comnih.gov |

| Effect on Macromolecular Synthesis | Inhibition of IleRS leads to the cessation of both protein and RNA synthesis. | researchgate.netmedchemexpress.comnih.gov |

| Cross-Resistance | Due to its unique mechanism, there is no cross-resistance with other antibiotic classes. | nih.govnih.govmedex.com.bdresearchgate.net |

Table of Compound Names

| Compound Name |

|---|

| Mupirocin |

| Mupirocin calcium hydrate |

| Isoleucine |

| Isoleucyl-adenylate (Ile-AMP) |

| Guanosine tetraphosphate ((p)ppGpp) |

| Guanosine pentaphosphate ((p)ppGpp) |

| ATP |

Mechanisms of Antimicrobial Resistance to Mupirocin

Chromosomal Mutations in Native Isoleucyl-tRNA Synthetase (IleRS1)

Low-level mupirocin (B1676865) resistance is characterized by a modest increase in the minimum inhibitory concentration (MIC) of the antibiotic and is the result of spontaneous point mutations within the chromosomal ileS gene, which encodes the native, susceptible IleRS enzyme (IleRS1). nih.govnih.gov

The development of low-level mupirocin resistance is a direct consequence of single amino acid substitutions in the IleRS1 protein. These mutations typically occur within the enzyme's active site, specifically in regions that interact with mupirocin. Research has identified several key mutations that confer this resistance phenotype. For instance, the V588F mutation, a valine to phenylalanine substitution at position 588, is one of the most frequently observed mutations in clinical isolates exhibiting low-level resistance. nih.gov Another common mutation is V631F, where valine is replaced by phenylalanine at position 631. nih.gov Other reported mutations include G593V, G1762T, and A637G. nih.gove-century.us The presence of these mutations correlates with an increase in the mupirocin MIC, typically in the range of 8 to 256 µg/mL. nih.govnih.gov

| Mutation in IleRS1 | Amino Acid Change | Resulting Mupirocin MIC (µg/mL) | Reference |

|---|---|---|---|

| V588F | Valine to Phenylalanine | 8 - 64 | nih.gov |

| V631F | Valine to Phenylalanine | 16 - 128 | nih.gov |

| G593V | Glycine to Valine | 1 - 16 | nih.gov |

| G1762T | Not Applicable (Nucleotide change) | up to 256 | e-century.us |

The amino acid substitutions arising from chromosomal mutations induce conformational changes in the IleRS1 enzyme. These structural alterations, though subtle, are significant enough to diminish the binding affinity of mupirocin to its target site. The larger side chains of the substituted amino acids, such as phenylalanine in the V588F and V631F mutations, can sterically hinder the proper docking of the mupirocin molecule within the active site. This reduced affinity means that a higher concentration of the antibiotic is required to achieve the same level of enzyme inhibition, thus manifesting as low-level resistance. While these mutations confer a survival advantage in the presence of mupirocin, they can sometimes be associated with a fitness cost to the bacterium, although this is not always significant. nih.gov

Acquisition of Plasmid-Mediated Isoleucyl-tRNA Synthetase (IleRS2 / mupA)

High-level mupirocin resistance represents a more significant clinical challenge and is characterized by MIC values exceeding 512 µg/mL. nih.gov This robust resistance is not due to modifications of the native enzyme but rather the acquisition of a second, resistant IleRS enzyme encoded by the mupA gene.

The mupA gene, also known as ileS2, encodes a distinct isoleucyl-tRNA synthetase, termed IleRS2. portlandpress.com This enzyme is structurally different from the native IleRS1 and is inherently less susceptible to inhibition by mupirocin. portlandpress.comnih.gov The presence of IleRS2 allows the bacterium to continue protein synthesis even in the presence of high concentrations of mupirocin, as the resistant enzyme effectively bypasses the inhibited native IleRS1. portlandpress.com While the mupA gene is the primary determinant of high-level resistance, it is noteworthy that when this gene is located on the chromosome rather than a plasmid, it may confer only low-level resistance.

The mupA gene is typically located on large, mobile genetic elements known as plasmids. nih.govnih.gov These plasmids can vary significantly in size, often ranging from 15 to over 100 kilobases (kb). nih.govfrontiersin.org A key feature of these plasmids is their ability to be transferred between bacterial cells through a process called conjugation, facilitating the rapid spread of high-level mupirocin resistance within and between staphylococcal populations. nih.gov

Furthermore, mupA-carrying plasmids are frequently multi-drug resistant, harboring genes that confer resistance to other classes of antibiotics such as β-lactams, aminoglycosides, and tetracyclines. frontiersin.orgoup.com The dissemination of the mupA gene is often facilitated by insertion sequences, with IS257 being a commonly associated mobile element that can mediate the movement of the resistance gene between plasmids and the chromosome.

| Plasmid Size (kb) | Associated Resistance Genes | Mobility Element | Reference |

|---|---|---|---|

| ~26 | Cadmium acetate (B1210297), propamidine (B86517) isethionate, ethidium (B1194527) bromide | - | oup.com |

| 15 - 30 | Multiple resistance determinants | - | nih.gov |

| <5 to >100 | β-lactams, tetracyclines, aminoglycosides, chloramphenicol | IS257 | nih.govfrontiersin.org |

The profound resistance of IleRS2 to mupirocin is rooted in specific structural differences within the antibiotic's binding site compared to IleRS1. X-ray crystallography studies have provided detailed insights into these differences. While mupirocin binds to the active sites of both enzymes, the interactions are significantly weaker in IleRS2. portlandpress.com A critical distinction is the loss of key hydrogen bonding interactions between the antibiotic and the enzyme. portlandpress.comnih.gov In the susceptible IleRS1, the carboxyl group of mupirocin's nonanoic acid moiety forms a crucial hydrogen bond with the enzyme's backbone. This interaction is absent in IleRS2, leading to a less stable enzyme-inhibitor complex. portlandpress.com Comparative structural analyses, such as those using the Protein Data Bank (PDB) entry 8C9G for IleRS1, reveal a more open and less complementary binding pocket in IleRS2, which fundamentally accounts for its high level of resistance to mupirocin. portlandpress.comrcsb.org

Hyper-Resistant IleRS2 Variants and Non-Canonical Catalytic Motifs

The primary mechanism of mupirocin action is the inhibition of isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein synthesis. portlandpress.comnih.gov Bacteria have evolved two main types of this enzyme: the mupirocin-susceptible IleRS1 and the resistant IleRS2. nih.gov Resistance in IleRS2 is attributed to the loss of key interactions, such as hydrogen bonding, that facilitate the binding of mupirocin to the enzyme's active site. portlandpress.comnih.gov

Recently, researchers have identified "hyper-resistant" IleRS2 variants with mupirocin inhibitory constants (Ki) in the millimolar range. portlandpress.com A surprising feature of these variants is the presence of a non-canonical version of the catalytic motif HXGH (histidyl-hydrophobic amino acid-glycyl-histidine), which is a signature of class I aminoacyl-tRNA synthetases. portlandpress.comnih.gov In these hyper-resistant enzymes, the first and third positions of this motif are swapped (e.g., GXHH). portlandpress.com This altered motif is fundamental to the hyper-resistance phenotype and can be accommodated within the IleRS2 structure without abolishing its essential enzymatic activity. portlandpress.com In contrast, the IleRS1 enzyme's structure is not adaptable to this change, highlighting the evolutionary plasticity of IleRS2 that has likely driven the development of mupirocin resistance. portlandpress.com To date, there is no evidence that these hyper-resistant variants have been identified in clinical isolates. portlandpress.comnih.gov

Table 1: Comparison of Canonical and Non-Canonical IleRS Catalytic Motifs This table is interactive. You can sort and filter the data.

| Feature | Canonical Motif (in IleRS1) | Non-Canonical Motif (in Hyper-Resistant IleRS2) | Implication for Mupirocin |

|---|---|---|---|

| Sequence | HXGH | GXHH (swapped 1st & 3rd positions) | Key for hyper-resistance portlandpress.com |

| Enzyme Compatibility | Required for IleRS1 activity | Accommodated in IleRS2 without loss of function portlandpress.com | Demonstrates plasticity of IleRS2 portlandpress.com |

| Mupirocin Binding | Allows tight, slow-binding inhibition portlandpress.com | Significantly weakens mupirocin binding | Leads to hyper-resistance (millimolar Ki) portlandpress.com |

| Clinical Presence | Wild-type in susceptible strains | Not yet found in clinical isolates portlandpress.comnih.gov | Currently a laboratory-observed phenomenon |

Identification and Characterization of Novel Resistance Determinants (e.g., mupB)

While high-level mupirocin resistance (Minimum Inhibitory Concentration [MIC] ≥512 µg/ml) is most commonly associated with the plasmid-encoded mupA gene (also known as ileS2), research has identified a novel resistance determinant, mupB. nih.govnih.govdovepress.com The mupB gene was discovered in Staphylococcus aureus isolates exhibiting high-level resistance but lacking the mupA gene. nih.govnih.gov

The mupB gene is 3,102 base pairs in length and, despite mediating the same resistance phenotype, it shares limited sequence and protein identity with mupA and the native chromosomal ileS gene. nih.govnih.gov Despite this divergence, the deduced MupB protein contains the conserved motifs characteristic of class I tRNA synthetases. nih.govnih.gov The origin of mupB has not been determined. asm.org Southern hybridization studies suggest that mupB is located on a plasmid that is likely non-conjugative, which may explain its limited distribution in clinical isolates compared to mupA. portlandpress.comasm.org

Table 2: Comparative Characteristics of Mupirocin Resistance Genes This table is interactive. You can sort and filter the data.

| Characteristic | Chromosomal ileS | mupA (ileS2) | mupB |

|---|---|---|---|

| Resistance Level | Susceptible (Mutations cause low-level resistance) dovepress.comoup.com | High-level (MIC ≥512 µg/ml) nih.govoup.com | High-level (MIC ≥512 µg/ml) nih.govnih.gov |

| Gene Size (bp) | Not specified | Not specified | 3,102 nih.govnih.gov |

| Sequence Identity with mupB | 45.5% nih.govnih.gov | 65.5% nih.govnih.gov | 100% |

| Deduced Protein Identity with MupB | 25.4% nih.govnih.gov | 58.1% nih.govnih.gov | 100% |

| Typical Genetic Location | Chromosome oup.com | Conjugative Plasmid oup.comoup.com | Non-conjugative Plasmid portlandpress.comasm.org |

Genetic Transfer Mechanisms of Mupirocin Resistance (e.g., Plasmid Conjugation, Transformation)

The spread of high-level mupirocin resistance is primarily facilitated by horizontal gene transfer, with several mechanisms playing a role.

Plasmid Conjugation: This is the most significant mechanism for the dissemination of the mupA gene. oup.com The mupA gene is typically located on large, conjugative plasmids that can be transferred directly from a donor to a recipient bacterium through physical contact. oup.comnih.govasm.org These plasmids, such as the 31-kb plasmid pXU12, can transfer rapidly and often carry resistance determinants for other classes of antibiotics, including macrolides, gentamicin, and tetracycline. oup.comnih.gov The presence of insertion sequences (e.g., IS431/257) flanking the mupA gene can facilitate its movement between different plasmids through recombination, further promoting its spread. oup.comnih.gov

Mobilization: Conjugative plasmids can also mobilize, or assist in the transfer of, smaller, non-conjugative plasmids that are co-resident in the same bacterial cell. nih.govresearchgate.net For instance, the mupA-carrying plasmid pXU12 was shown to mobilize 11 different non-conjugative plasmids. nih.gov This highlights how a single conjugative plasmid can drive the dissemination of multiple resistance genes within a bacterial population.

Transformation and Electroporation: Transformation involves the uptake of free DNA from the environment. etsu.edu While initial attempts to transfer the mupB gene via standard transformation methods were unsuccessful, the resistance phenotype was successfully transferred to a susceptible S. aureus strain by cloning the mupB gene into a shuttle vector and introducing it via electroporation. nih.govnih.gov This confirmed that mupB is the genetic determinant responsible for the observed high-level resistance. nih.govnih.gov

Table 3: Summary of Genetic Transfer Mechanisms for Mupirocin Resistance This table is interactive. You can sort and filter the data.

| Mechanism | Description | Associated Gene(s) | Key Findings |

|---|---|---|---|

| Conjugation | Transfer of plasmids via direct cell-to-cell contact. etsu.eduasm.org | mupA | Primary mechanism for mupA spread; plasmids are often large and carry multiple resistance genes. oup.comnih.gov |

| Mobilization | A conjugative plasmid facilitates the transfer of a non-conjugative plasmid in the same cell. nih.gov | mupA (on conjugative plasmid) | Enhances the spread of various resistance genes located on smaller, non-transferable plasmids. nih.govresearchgate.net |

| Transformation/ Electroporation | Uptake of exogenous DNA from the environment, sometimes aided by electrical pulses. etsu.edu | mupB | mupB transfer demonstrated in a lab setting via electroporation after cloning into a shuttle vector. nih.govnih.gov |

Chemical Synthesis and Analog Development

Total Chemical Synthesis Strategies for Mupirocin (B1676865)

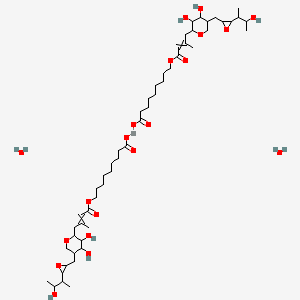

The total synthesis of mupirocin, a complex polyketide, presents a significant challenge to organic chemists. nih.gov The molecule consists of a C17 monic acid polyketide with a tetrahydropyran (B127337) (THP) core esterified to 9-hydroxynonanoic acid (9-HN). nih.gov The biosynthesis of mupirocin is carried out by a combination of type I multifunctional polyketide synthases and tailoring enzymes. nih.govbris.ac.uk

Key strategies in the total synthesis of mupirocin often involve a convergent approach, where different fragments of the molecule are synthesized independently before being combined. nih.govnih.gov This allows for greater flexibility and efficiency in constructing the complex structure. Several research groups have reported successful total syntheses of mupirocin and its derivatives, such as mupirocin H. nih.govresearchgate.netrsc.orgrsc.orgrsc.orgresearchgate.netnih.gov

Some notable synthetic strategies include:

Julia-Kocienski Olefination: This reaction has been utilized to create the olefinic linkage within the mupirocin structure. researchgate.netrsc.orgnih.gov

Suzuki–Miyaura and Mukaiyama Aldol Reactions: These have been employed as key steps in scalable and efficient total syntheses of mupirocin H. rsc.org

Chiron and Asymmetric Strategies: These approaches have been used for the rapid construction of the novel five-membered lactone with multiple stereogenic centers found in mupirocin H. researchgate.netrsc.org

Use of D-glucose as a Chiral Starting Material: This strategy leverages the inherent chirality of D-glucose to establish the stereochemistry of the target molecule. nih.gov

These synthetic endeavors have not only made mupirocin and its analogs more accessible for study but have also paved the way for the creation of novel derivatives with potentially improved properties. nih.govrsc.orgrsc.org

Design and Synthesis of Mupirocin Analogs with Modified Antimicrobial Properties

The emergence of mupirocin-resistant strains of bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), has necessitated the development of new mupirocin analogs. nih.govnih.gov Resistance can be low-level, arising from mutations in the target enzyme, isoleucyl-tRNA synthetase (IleRS), or high-level, due to the acquisition of a gene (mupA) encoding a resistant version of IleRS. nih.govresearchgate.netnih.gov

The design of novel mupirocin analogs focuses on several key areas:

Modification of the Core Structure: Researchers have synthesized analogs with alterations to the pseudomonic acid structure to improve their activity against resistant strains. acs.org For instance, C-1 oxazole (B20620) isosteres of pseudomonic acid A bearing a nitroheterocycle have shown a different spectrum of activity and potency compared to mupirocin. acs.org

Combination Therapy: Combining mupirocin with other antibiotics is another strategy. For example, neomycin sulfate (B86663) has been shown to potentiate the antimicrobial activity of mupirocin, and the combination is effective against high-level mupirocin-resistant S. aureus strains. nih.gov

Hybrid Molecules: The synthesis of hybrid molecules that combine features of mupirocin with other antimicrobial agents is an emerging area. For example, the hybrid antibiotic thiomarinol (B140439), which combines elements of mupirocin and holothin, has been shown to overcome intrinsic resistance in Escherichia coli. portlandpress.commdpi.com

These efforts aim to create new compounds that can circumvent existing resistance mechanisms and broaden the spectrum of activity. nih.govnih.govacs.org

Structure-Activity Relationship Studies of Mupirocin Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding which parts of the mupirocin molecule are essential for its antibacterial activity. This knowledge guides the design of more effective analogs. acs.orgresearchgate.net

Mupirocin's primary target is the bacterial isoleucyl-tRNA synthetase (IleRS), and its mechanism involves the inhibition of bacterial protein and RNA synthesis. nih.govdrugbank.comfda.govnih.govnih.gov The unique structure of mupirocin allows it to bind specifically and reversibly to this enzyme. drugbank.com

Key findings from SAR studies include:

The Importance of the Core Structure: The monic acid and 9-hydroxynonanoic acid parts of the mupirocin molecule are both important for its activity. portlandpress.com

Role of Specific Functional Groups: The C-1 oxazole derivatives of pseudomonic acid have demonstrated that modifications at this position can lead to significant changes in antibacterial potency and spectrum. acs.org Some of these derivatives have even shown a dual mode of action, not solely relying on the inhibition of IleRS. acs.org

Overcoming Resistance: SAR studies have been instrumental in designing analogs that are effective against mupirocin-resistant strains. researchgate.netacs.org

Below is a table summarizing key mupirocin analogs and their properties:

| Analog/Derivative | Modification | Key Findings | References |

| Mupirocin H | Natural analog | Total synthesis has been achieved through various strategies. nih.govresearchgate.netrsc.orgrsc.orgrsc.orgresearchgate.netnih.gov | |

| C-1 Oxazole Isosteres | Replacement of the C-1 carboxylic acid with a nitroheterocyclic oxazole. | Showed a different spectrum of activity and potency; some derivatives exhibited a dual mode of action against resistant strains. acs.org | |

| Mupirocin-Neomycin Combination | Combination of mupirocin with neomycin sulfate. | Potentiated antimicrobial activity against mupirocin-resistant S. aureus. nih.gov | |

| Thiomarinol | Hybrid of mupirocin and holothin structures. | Overcomes intrinsic resistance in E. coli. portlandpress.commdpi.com |

Analytical Methodologies for Research and Quantification of Mupirocin Calcium Hydrate

High-Performance Liquid Chromatography (HPLC) Techniques

Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for the analysis of Mupirocin (B1676865). actascientific.comnih.gov These methods are valued for their simplicity, speed, sensitivity, and selectivity. researchgate.net

Method Development and Validation Parameters

The development and validation of HPLC methods for Mupirocin are performed in accordance with International Council on Harmonisation (ICH) guidelines. nih.govresearchgate.netejpmr.com Key validation parameters ensure the reliability and suitability of the method for its intended purpose.

Linearity: HPLC methods for Mupirocin typically demonstrate excellent linearity over a specified concentration range. For instance, linearity has been established in ranges such as 4–24 µg/mL, 20-100 μg/mL, and 50 to 150 µg/mL, with correlation coefficients (r²) consistently close to 0.999. researchgate.netejpmr.comjocpr.com This indicates a direct proportional relationship between the concentration of Mupirocin and the detector response. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The sensitivity of HPLC methods for Mupirocin is demonstrated by their low LOD and LOQ values. For example, one method reported an LOD of 0.35 µg/mL and an LOQ of 1.08 µg/mL. researchgate.netdoaj.org Another study found an even lower LOD of 9.5 ng/ml and an LOQ of 30.6 ng/ml. unav.edu These values represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Repeatability and Accuracy: The precision and accuracy of these methods are confirmed through repeatability studies and recovery assays. Intra-day and inter-day relative standard deviations (RSD) are consistently found to be less than 2%, indicating high precision. researchgate.netdoaj.org Accuracy, often assessed through recovery studies, typically yields results in the range of 99% to 101%, demonstrating that the method can accurately quantify the amount of Mupirocin in a sample. researchgate.netdoaj.org

Table 1: HPLC Method Validation Parameters for Mupirocin Analysis

| Validation Parameter | Reported Range/Value | Reference |

| Linearity Range | 4–24 µg/mL | researchgate.netdoaj.org |

| 20-100 µg/mL | ejpmr.com | |

| 50–150 µg/mL | jocpr.com | |

| Correlation Coefficient (r²) | 0.999 | researchgate.netdoaj.org |

| Limit of Detection (LOD) | 0.35 µg/mL | researchgate.netdoaj.org |

| 9.5 ng/mL | unav.edu | |

| Limit of Quantitation (LOQ) | 1.08 µg/mL | researchgate.netdoaj.org |

| 30.6 ng/mL | unav.edu | |

| Accuracy (Recovery) | 99% - 101% | researchgate.netdoaj.org |

| Repeatability (RSD) | < 2% | researchgate.netdoaj.org |

Optimization of Stationary and Mobile Phases for Mupirocin Analysis

The successful separation and quantification of Mupirocin by HPLC heavily relies on the appropriate selection and optimization of the stationary and mobile phases.

Stationary Phase: C8 and C18 columns are the most commonly used stationary phases for Mupirocin analysis. researchgate.netejpmr.comjocpr.com These columns, packed with octadecylsilane (B103800) or octylsilane (B1236092) bonded to silica (B1680970) particles, provide the necessary hydrophobic interactions for retaining and separating Mupirocin from other components in the sample matrix. Specific examples include the use of a PrincetoneSPHER-100 C8 column (250 × 4.6 mm, 5 µm) and a Water symmetry C8 column (150 mm × 4.6 mm, 5 µm). researchgate.netjocpr.com

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. The composition and pH of the mobile phase are critical for achieving optimal peak shape, resolution, and retention time. Common organic modifiers include methanol (B129727) and acetonitrile (B52724). researchgate.netejpmr.comjocpr.com The aqueous component is often a buffer solution, such as phosphate (B84403) buffer or ammonium (B1175870) acetate (B1210297), with the pH adjusted to a specific value, for example, pH 4 with acetic acid or pH 5.1 with phosphoric acid. researchgate.netjocpr.com The ratio of the organic modifier to the aqueous buffer is carefully optimized. For instance, a mobile phase of methanol and water in a 75:25 v/v ratio has been successfully used. researchgate.net Another example is a mixture of a buffer and acetonitrile in a 74:26% v/v ratio. jocpr.com The flow rate is also a key parameter, typically set around 1 mL/min. researchgate.netejpmr.comjocpr.com

Table 2: Examples of Optimized HPLC Conditions for Mupirocin Analysis

| Stationary Phase | Mobile Phase Composition | pH | Flow Rate | Detection Wavelength | Retention Time | Reference |

| PrincetoneSPHER-100 C8 (250 × 4.6 mm, 5 µm) | Methanol:Water (75:25 v/v) | 4 | 1 mL/min | 221 nm | 5.09 min | researchgate.netdoaj.org |

| Water symmetry C8 (150 mm × 4.6 mm, 5 µm) | Buffer:Acetonitrile (74:26% v/v) | 5.1 | 1 mL/min | 221 nm | 5.3 min | jocpr.com |

| C18 column | Methanol:Phosphate buffer (20:80 v/v) | - | 1 mL/min | 270 nm | 7.3 min | ejpmr.com |

| C8 LiChrospher Select B (250x4 mm, 5 µm) | Acetonitrile:Ammonium acetate 0.05 M (27.5:72.5, v/v) | 6.3 | - | - | 7.20±0.07 min | unav.edu |

Spectrophotometric Approaches (e.g., Ultraviolet (UV) Spectrophotometry)

UV spectrophotometry offers a simpler and more cost-effective alternative to HPLC for the quantification of Mupirocin, particularly in bulk drug and simple formulations. humanjournals.comresearchgate.net These methods are based on the principle that Mupirocin absorbs UV radiation at a specific wavelength.

The development of a UV spectrophotometric method involves selecting a suitable solvent in which Mupirocin is soluble and exhibits a distinct absorption maximum (λmax). humanjournals.com For Mupirocin, the λmax is consistently reported to be around 220-222 nm. actascientific.comhumanjournals.comresearchgate.net Solvents such as methanol, ethanol, and mixtures of acetonitrile and water have been used. actascientific.comhumanjournals.com

Validation of UV spectrophotometric methods also follows ICH guidelines, assessing parameters like linearity, accuracy, and precision. humanjournals.com Linearity is typically observed in concentration ranges such as 2-16 µg/ml and 1-5 µg/mL, with high correlation coefficients (r² = 0.999). humanjournals.comresearchgate.net Recovery studies demonstrate good accuracy, with values often between 98% and 102%. humanjournals.comiajpr.com

Advanced Detection and Quantification Methods

For more complex matrices or when higher sensitivity and selectivity are required, advanced detection methods are coupled with liquid chromatography.

Mass Spectrometry (MS) Coupling: HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides a highly sensitive and specific method for the quantification of Mupirocin and its metabolites, such as monic acid A, in biological matrices like urine. nih.gov This technique offers very low limits of detection, for example, 25 pg on the column for monic acid A. nih.gov LC-MS methods have also been developed for the separation and identification of impurities and degradants in Mupirocin formulations. actascientific.com

Charged Aerosol Detector (CAD): The Charged Aerosol Detector (CAD) is a universal detector that can be used with HPLC for the analysis of non-volatile and many semi-volatile compounds, including Mupirocin. sielc.comwikipedia.org It works by nebulizing the column eluent, drying the resulting droplets to form particles, and then charging these particles before detection. thermofisher.com CAD offers consistent response independent of the chemical structure of the analyte and can be more sensitive than other universal detectors like the Evaporative Light Scattering Detector (ELSD). wikipedia.orgchromatographyonline.com It is compatible with gradient elution and can be used for the analysis of a wide range of compounds that lack a UV chromophore. wikipedia.orgthermofisher.com

Evaporative Light Scattering Detection (ELSD): ELSD is another universal detector that can be used for the analysis of Mupirocin, especially in complex matrices like those containing high percentages of polyethylene (B3416737) glycol (PEG). actascientific.com Like CAD, ELSD works by nebulizing the eluent and detecting the light scattered by the resulting analyte particles after solvent evaporation. waters.comresearchgate.net It is a valuable tool for analyzing compounds that are not amenable to UV detection. actascientific.com

Extraction and Sample Preparation Methodologies for Research Matrices

Effective extraction and sample preparation are critical for obtaining accurate and reliable results, especially when analyzing Mupirocin in complex matrices such as ointments, creams, and biological samples.

For semi-solid dosage forms like ointments and creams, the sample is typically dispersed in a suitable solvent, such as methanol or a mixture of buffer and acetonitrile, followed by sonication to ensure complete dissolution of the Mupirocin. jocpr.comresearchgate.net The resulting solution is then filtered to remove any undissolved excipients before injection into the HPLC system. jocpr.com

For biological matrices, more elaborate extraction procedures are often necessary. For instance, Mupirocin can be extracted from skin layers using a mixture of PBS and acetonitrile. unav.edu Solid-phase extraction (SPE) using cartridges like the Waters Oasis HLB has been employed to isolate Mupirocin's metabolite, monic acid A, from urine with high recovery rates (around 80%). nih.gov A multi-step extraction process involving resin adsorption, desorption, and liquid-liquid extraction with an ester solvent has also been developed for extracting Mupirocin from fermentation broth, achieving high yields. google.com

Advanced Research Perspectives and Methodologies in Mupirocin Calcium Hydrate Studies

Structural Biology and Molecular Modeling of Isoleucyl-tRNA Synthetase-Mupirocin Interactions

The effectiveness of mupirocin (B1676865) as an antibiotic stems from its targeted inhibition of bacterial isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein synthesis. nih.govscispace.com Advanced research methodologies, particularly in structural biology and molecular modeling, have been pivotal in dissecting this interaction at an atomic level.

Crystallographic Studies of IleRS-Mupirocin Complexes

Crystallographic studies have provided high-resolution three-dimensional structures of the mupirocin molecule bound to its target, IleRS. These studies have been crucial in understanding the antibiotic's mechanism of action. portlandpress.comnih.gov The crystal structure of Staphylococcus aureus IleRS in a complex with mupirocin revealed that the antibiotic occupies the same binding site as the enzyme's natural substrate, isoleucyl-adenylate (Ile-AMP), effectively blocking the aminoacylation process. portlandpress.comnih.gov

The binding is characterized by a series of specific interactions between the antibiotic and amino acid residues within the active site of the enzyme. nih.gov Though the chemical structures of mupirocin and Ile-AMP are significantly different, they are recognized by many of the same residues in IleRS. nih.gov This mimicry is key to mupirocin's inhibitory function. The crystal structures of IleRS from Thermus thermophilus complexed with Ile-AMS (an analogue of isoleucyl-adenylate) and mupirocin have been determined at 3.0- and 2.5-Å resolutions, respectively. nih.gov

Interestingly, comparisons between the mupirocin-bound structures of different bacterial IleRS enzymes, such as those from S. aureus and T. thermophilus, show slight conformational differences in the 9-hydroxynonanoic acid portion of the mupirocin molecule. nih.gov This suggests a degree of dynamic flexibility in the binding process. nih.gov Furthermore, structural analyses have been instrumental in explaining the natural resistance of eukaryotic IleRS to mupirocin. Modeling the binding of mupirocin to Candida albicans IleRS suggests that a steric clash would occur, preventing efficient binding. portlandpress.comnih.gov

Interactive Table: Key Crystallographic Findings of Mupirocin-IleRS Interaction

| PDB Code | Organism | Enzyme Type | Key Insights | Reference |

|---|---|---|---|---|

| 1FFY | Staphylococcus aureus | IleRS1 (susceptible) | Shows detailed interactions of mupirocin in the active site. | portlandpress.comnih.gov |

| 1JZS | Thermus thermophilus | IleRS2 (resistant) | Reveals conformational differences in bound mupirocin compared to SaIleRS. | portlandpress.comnih.gov |

| 8C9G | Priestia megaterium | IleRS1 (susceptible) | Allows direct comparison with the resistant IleRS2 from the same organism. | portlandpress.com |

| 8C8U | Priestia megaterium | IleRS2 (resistant) | Highlights the loss of key interactions, explaining weaker binding and resistance. | portlandpress.com |

Computational Modeling of Binding Dynamics and Mutational Effects

Computational methods, including molecular modeling and dynamics simulations, complement static crystallographic data by providing insights into the dynamic nature of the mupirocin-IleRS interaction and the molecular basis of resistance. nih.gov These techniques have been used to model the binding of mupirocin and the natural reactive intermediate (Ile-AMP) within the active site of S. aureus IleRS. nih.gov

These models have demonstrated that mupirocin and the reactive intermediate occupy very similar regions within the enzyme, which explains why mutations conferring resistance often lead to a reduction in the enzyme's natural function and, consequently, bacterial fitness. nih.gov An important distinction is that the extended hydrophobic side chain of mupirocin occupies a space that is largely empty when the natural intermediate is bound. nih.gov

Molecular modeling has been particularly valuable in understanding the effects of specific mutations in the ileS gene that lead to low-level mupirocin resistance. nih.gov For instance, models of the common V588F and other mutations (such as G593V and V631F) in S. aureus have been constructed to calculate the change in binding energy for mupirocin. researchgate.net These studies provide a structural explanation for how these amino acid substitutions reduce the binding affinity of the antibiotic, leading to resistance. nih.govresearchgate.net

Bioinformatics and Genomics in Mupirocin Research

The fields of bioinformatics and genomics have revolutionized the study of mupirocin, from its biosynthesis to the global spread of resistance.

Genome Annotation and Pangenome Analysis of Mupirocin-Producing Strains

Mupirocin is a secondary metabolite produced by the bacterium Pseudomonas fluorescens NCIMB 10586. plos.orgnih.govbirmingham.ac.uk High-quality genome sequencing and annotation of this strain have been foundational for understanding the genetic basis of mupirocin production. plos.orgnih.govnih.gov The biosynthesis is encoded by a large gene cluster, and detailed annotation allows for the functional prediction of the enzymes involved in its complex assembly line. plos.orgnih.gov

RNAseq analysis performed over a growth period has shown that the expression of the mupirocin gene cluster increases as a uniform block, while the mupirocin resistance gene within the cluster is expressed at all time points. plos.orgnih.gov Pangenome analysis, which compares the complete set of genes across multiple strains of a species, has been applied to Pseudomonas species. plos.orgfrontiersin.org This approach reveals the genetic diversity and evolutionary relationships between strains, including those that produce mupirocin. plos.orgnih.gov Such analyses have shown that while the mupirocin biosynthetic cluster is found in various genomic contexts, the cluster itself is generally collinear across different strains, despite sequence-level divergence. plos.org This suggests a complex evolutionary history for this important antibiotic-producing gene set.

Comparative Genomics for Resistance Gene Tracking and Evolutionary Studies

Comparative genomics is a powerful tool for tracking the dissemination of antibiotic resistance genes. nih.gov High-level resistance to mupirocin is primarily caused by the acquisition of the mupA (also known as ileS2) gene, which is often located on mobile genetic elements like conjugative plasmids. nih.govoup.commicrobiologyresearch.org This mobility facilitates its spread among staphylococcal populations. oup.com

By comparing the genomes of resistant and susceptible isolates, researchers can trace the movement of these resistance determinants. For example, studies have identified the mupA gene on plasmids of various sizes in clinically relevant species like Staphylococcus aureus and Staphylococcus haemolyticus. oup.comcapes.gov.br The DNA flanking the mupA gene can vary, indicating that the gene has been incorporated into different mobile elements over time. oup.com

Phylogenetic analyses based on the sequences of the ileS gene have revealed two distinct clades: the mupirocin-susceptible IleRS1 and the resistant IleRS2. nih.govportlandpress.com It is believed that these two types emerged from an early gene duplication event in bacteria. nih.gov IleRS1 is generally found in faster-growing bacteria, while IleRS2, although less efficient, provides a clear survival advantage in the presence of mupirocin. portlandpress.com Recent studies have even documented the rare occurrence of the ileS2 gene integrated into the chromosome of Staphylococcus pseudintermedius, as well as on various plasmids in staphylococci from animal sources, highlighting the diverse routes of dissemination. nih.gov

Bioinformatic Prediction of Resistance Mechanisms and Gene Function

Bioinformatic tools are essential for predicting and understanding the mechanisms of mupirocin resistance directly from genomic data. oup.com Automated bioinformatic pipelines can rapidly analyze whole-genome sequencing (WGS) data from clinical isolates to predict antibiotic susceptibility with high accuracy. oup.com These tools work by identifying known resistance genes, such as mupA and the newly discovered mupB, or by detecting point mutations in the chromosomal ileS gene (e.g., V588F) that are linked to low-level resistance. nih.govnih.govbiorxiv.org

For instance, a fully automated tool evaluated on MRSA genomes demonstrated a 99.69% concordance with phenotypic susceptibility testing after resolving initial discrepancies. oup.com Such discrepancies can sometimes be explained by findings from the genomic data, such as a frameshift mutation in a detected mupA gene, which would render the gene non-functional and the isolate phenotypically susceptible. oup.com

Beyond known markers, bioinformatics can uncover novel resistance mechanisms. The discovery of mupB, a new gene conferring high-level mupirocin resistance, was made possible through genomic analysis. The MupB protein has relatively low identity to MupA and the native IleS, but contains the conserved motifs of a class I tRNA synthetase. nih.gov Furthermore, global analysis of the S. aureus response to mupirocin using transcriptomics and proteomics, combined with bioinformatics, has revealed a complex stress response involving global regulators like CodY and SigB. nih.gov

Interactive Table: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Mupirocin |

| Mupirocin (calcium hydrate) |

| Isoleucyl-adenylate (Ile-AMP) |

| Isoleucyl-adenylate analogue (Ile-AMS) |

| 9-hydroxynonanoic acid |

| Monic acid |

| Thiomarinol (B140439) A |

Strategies for Modulating Mupirocin Resistance

The emergence of mupirocin resistance presents a significant challenge to its clinical utility, particularly in the decolonization of methicillin-resistant Staphylococcus aureus (MRSA). oup.comnih.gov Consequently, research has focused on developing strategies to counteract these resistance mechanisms and preserve the efficacy of this vital topical antibiotic.

Investigation of Efflux Pump Inhibitors as Potentiators for Antimicrobial Activity

One of the key mechanisms contributing to bacterial resistance is the active efflux of antimicrobial agents from the bacterial cell by membrane-embedded transporter proteins known as efflux pumps. mdpi.com In Staphylococcus aureus, efflux pumps such as NorA and MepA can contribute to reduced susceptibility to various compounds. nih.gov The investigation of efflux pump inhibitors (EPIs) as adjuvants to mupirocin therapy is a promising strategy to restore its antimicrobial activity. mdpi.comnih.gov EPIs function by blocking these pumps, thereby increasing the intracellular concentration of the antibiotic and rendering the bacteria more susceptible. mdpi.com

Research has identified several compounds that can inhibit efflux pumps in S. aureus. For instance, exposure to mupirocin itself has been shown to induce the expression of genes encoding the NorA and MepA efflux pumps. nih.gov This suggests that combining mupirocin with an inhibitor of these pumps could be a particularly effective approach.

Natural compounds have been a rich source of potential EPIs. Piperine (B192125), an alkaloid derived from black pepper, has been shown to inhibit the MdeA efflux pump in S. aureus. mdpi.com This inhibition resulted in a 2- to 4-fold reduction in the minimum inhibitory concentration (MIC) of mupirocin for both S. aureus and MRSA isolates. mdpi.comresearchgate.net The combination of piperine and mupirocin also significantly lowered the probability of selecting for resistant mutants compared to mupirocin alone. mdpi.com Another plant-derived compound, α-Pinene, found in rosemary, has demonstrated synergistic activity with mupirocin against multidrug-resistant MRSA strains. upr.edu This combination led to a substantial 33-fold reduction in the minimum bactericidal concentration (MBC) of mupirocin. upr.edu

The development of synthetic EPIs also holds promise. While some early compounds like phenylalanyl-arginyl-β-naphthylamide (PAβN) showed broad-spectrum efflux pump inhibition, their clinical potential was limited by toxicity. nih.gov More recent research focuses on developing EPIs with improved safety and efficacy profiles. mdpi.commdpi.com

Table 1: Investigational Efflux Pump Inhibitors for Potentiating Mupirocin Activity

| Inhibitor | Source/Class | Target Pump (if known) | Observed Effect on Mupirocin Activity | Reference(s) |

|---|---|---|---|---|

| Piperine | Natural (Alkaloid) | MdeA | 2- to 4-fold reduction in MIC against S. aureus and MRSA. mdpi.comresearchgate.net | mdpi.com, researchgate.net |

| α-Pinene | Natural (Monoterpene) | Not specified | Synergistic activity; 33-fold reduction in MBC against MRSA. upr.edu | upr.edu |

| Reserpine | Natural (Alkaloid) | Bmr, NorA | Potentiates activity of various antibiotics by inhibiting MFS and RND superfamily pumps. nih.gov | nih.gov |

| PAβN (Phenylalanyl-arginyl-β-naphthylamide) | Synthetic (Peptidomimetic) | RND efflux pumps | Potentiates activity of fluoroquinolones, macrolides, etc.; general EPI. nih.gov | nih.gov |

Novel Approaches to Overcome Isoleucyl-tRNA Synthetase-Mediated Resistance

The primary molecular target of mupirocin is the bacterial enzyme isoleucyl-tRNA synthetase (IleRS). researchgate.netportlandpress.com This enzyme is crucial for protein synthesis as it catalyzes the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA). portlandpress.com Mupirocin competitively inhibits IleRS, leading to the cessation of protein synthesis and bacterial growth. researchgate.net Resistance to mupirocin predominantly arises from alterations in this target enzyme. Low-level resistance is associated with point mutations in the native chromosomal ileS gene, while high-level resistance is typically conferred by the acquisition of a plasmid-encoded, resistant variant of the enzyme, often designated MupA. oup.comnih.gov

To circumvent this resistance mechanism, researchers are exploring novel molecules that can either inhibit the resistant forms of IleRS or act through a modified mechanism. One of the most promising strategies is the development of hybrid antibiotics. Thiomarinol A, a natural product, is a hybrid molecule composed of holothin (a dithiolopyrrolone) and a structural analogue of mupirocin called marinolic acid. nih.gov This hybrid antibiotic is significantly more potent than mupirocin, exhibiting over 100-fold greater activity against mupirocin-sensitive MRSA. nih.gov

Crucially, thiomarinol A retains its effectiveness against high-level mupirocin-resistant MRSA strains. nih.gov It targets IleRS with extremely high affinity, binding approximately 1600 times more tightly than mupirocin. nih.gov This potent inhibition is a key factor in its ability to overcome resistance. Furthermore, evidence suggests a dual mode of action for thiomarinol A, which may involve both IleRS inhibition and metal chelation, potentially contributing to its reduced propensity for resistance development compared to mupirocin. nih.gov

Another avenue of research involves the discovery of inhibitors for other aminoacyl-tRNA synthetases. For example, MRS-2541 is a novel inhibitor of methionyl-tRNA synthetase with potent activity against various Gram-positive bacteria, including S. aureus. researchgate.net While not a direct solution to mupirocin resistance, the development of inhibitors for other synthetases provides alternative therapeutic options for infections caused by mupirocin-resistant organisms.

Table 2: Novel Compounds to Overcome Isoleucyl-tRNA Synthetase (IleRS)-Mediated Mupirocin Resistance

| Compound | Class | Mechanism of Action | Activity against Mupirocin-Resistant Strains | Reference(s) |

|---|---|---|---|---|

| Thiomarinol A | Hybrid Antibiotic | Potent inhibitor of IleRS; binds with significantly higher affinity than mupirocin. Potential dual action including metal chelation. nih.gov | Effective against high-level mupirocin-resistant MRSA. nih.gov | nih.gov |

| MRS-2541 | Methionyl-tRNA Synthetase Inhibitor | Inhibits methionyl-tRNA synthetase, an alternative target in protein synthesis. | Provides an alternative therapeutic approach for infections caused by mupirocin-resistant Gram-positive bacteria. researchgate.net | researchgate.net |

Mupirocin's Role in Broader Antimicrobial Resistance Research Paradigms and Emergent Strategies

The history of mupirocin use and the subsequent emergence of resistance serve as a significant paradigm in the broader field of antimicrobial resistance (AMR) research. oup.comnih.gov It highlights the delicate balance between the benefits of a targeted antimicrobial agent for decolonization and the inevitable selection pressure that drives resistance. nih.gov The rise in mupirocin resistance, with rates reported as high as 81% in some studies, is strongly associated with its increased use, particularly for MRSA decolonization. oup.comnih.gov This has prompted a re-evaluation of antimicrobial stewardship programs and infection control strategies. nih.govscispace.com

Mupirocin's story underscores several key principles in AMR research. Firstly, it demonstrates that resistance can emerge and spread rapidly, especially for agents used extensively in high-risk environments like hospitals. nih.gov High-level mupirocin resistance is often mediated by a plasmid-borne gene (mupA), which can be transferred between bacteria. nih.gov These plasmids can also carry resistance genes for other classes of antibiotics, meaning that the use of mupirocin could inadvertently select for multidrug-resistant organisms. oup.com

Secondly, the experience with mupirocin emphasizes the critical need for surveillance and monitoring of resistance trends. oup.comscispace.com In regions where mupirocin use was curtailed following the detection of high resistance rates, a decline in resistance was subsequently observed. oup.com This illustrates that resistance is not always a one-way street and that strategic interventions based on surveillance data can have a positive impact.

Emergent strategies in the fight against AMR are informed by the lessons learned from mupirocin. There is a growing emphasis on developing and implementing comprehensive prevention plans that include education, improved infection control practices, and robust communication between healthcare facilities. cdc.gov Furthermore, the challenges posed by mupirocin resistance have spurred research into alternative decolonization agents and strategies. These include other topical agents like polyhexanide and tea tree oil, as well as non-antibiotic approaches such as bacteriophages and probiotics, although many of these require more extensive clinical evaluation. nih.gov The overarching goal is to use existing agents like mupirocin more judiciously to prolong their effectiveness while simultaneously developing a pipeline of novel therapies that are less prone to resistance. scispace.com

Q & A

Q. What experimental approaches are used to study the mechanism of action of mupirocin calcium hydrate against bacterial protein synthesis?

Mupirocin calcium hydrate inhibits bacterial isoleucyl-tRNA synthetase, disrupting protein and RNA synthesis. To investigate this, researchers employ:

- Enzymatic assays : Measure inhibition kinetics using purified isoleucyl-tRNA synthetase and substrates (e.g., ATP, isoleucine, tRNA) .

- Molecular docking studies : Predict binding interactions between mupirocin and the enzyme’s active site using computational models .

- Bacterial growth assays : Compare MIC (Minimum Inhibitory Concentration) values against susceptible and resistant strains (e.g., MRSA) to correlate efficacy with mechanistic activity .

Q. What standardized analytical methods are recommended for identifying and quantifying mupirocin calcium hydrate in research settings?

Key methods include:

- High-Performance Liquid Chromatography (HPLC) : Use a C8 column with methanol-water (75:25 v/v, pH 4) mobile phase; retention time ~5.09 min at 221 nm .

- UV-Vis Spectroscopy : Detect absorption maxima between 219–224 nm for qualitative identification .

- Infrared (IR) Spectroscopy : Validate structural integrity via characteristic peaks (e.g., 1708 cm⁻¹ for ester groups) .

Q. What safety protocols should be followed when handling mupirocin calcium hydrate in laboratory experiments?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact (GHS Category 1A/1B for skin sensitization) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Storage : Keep in airtight containers at 4–8°C to maintain stability .

Advanced Research Questions

Q. How can a stability-indicating HPLC method be developed and validated for mupirocin calcium hydrate under ICH guidelines?

Steps include:

- Forced Degradation Studies : Expose the compound to acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H₂O₂), and photolytic conditions to assess degradation pathways .

- Validation Parameters :

- Linearity : 4–24 µg/mL range with R² > 0.999 .

- Precision : Intra-day/inter-day RSD < 2% .

- LOD/LOQ : Typically 0.5 µg/mL and 1.5 µg/mL, respectively .

Q. How should researchers resolve contradictions in impurity profiles when using different analytical methods (e.g., HPLC vs. HPTLC)?

- Cross-Validation : Compare results from orthogonal methods (e.g., HPLC for quantification, HPTLC for impurity fingerprinting) .

- Stress Testing : Identify conditions where discrepancies arise (e.g., acidic degradation increases impurities not detected in oxidative conditions) .

- Peak Purity Analysis : Use PDA detectors in HPLC to confirm homogeneity of peaks .

Q. What strategies optimize mupirocin calcium hydrate formulations for in vivo delivery in animal models?

- Solubility Enhancement : Use co-solvents like PEG300 (30%) and Tween 80 (5%) in DMSO/water mixtures .

- Dose Calibration : For a 20 g mouse, prepare 2 mg/mL working solution (e.g., 10 mg/kg dose in 100 µL volume) .

- Stability Monitoring : Assess physicochemical stability at 4°C for 48 hours before administration .

Q. How can pharmacopeial standards (e.g., USP, EP) be integrated into research protocols for quality control?

- Reference Standards : Use USP mupirocin lithium or calcium for method calibration .

- Microbial Limits : Ensure formulations comply with ≤100 CFU/g for total aerobic counts and ≤10 CFU/g for fungi .

- Related Substances : Limit principal impurity to ≤4.0% and total impurities ≤6.0% via HPLC .

Q. What experimental designs assess mupirocin’s efficacy against antibiotic-resistant strains like MRSA in clinical research?

- Nasal Decolonization Models : Apply mupirocin ointment 3× daily for 3 days in MRSA-colonized patients; monitor SSI (Surgical Site Infection) rates post-treatment .

- In Vitro Time-Kill Assays : Compare bactericidal activity against MSSA and MRSA over 24 hours .

- Genomic Analysis : Screen for ileS mutations (target enzyme gene) to identify emerging resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.